Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is a chemical compound with the molecular formula C13H20O3Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group and a tert-butyl dimethylsilyl ether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- typically involves the protection of the hydroxyl group in 2-hydroxybenzaldehyde (salicylaldehyde) with a tert-butyl dimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same protection strategy. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxybenzoic acid.
Reduction: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxybenzyl alcohol.
Deprotection: 2-hydroxy-5-tert-butylbenzaldehyde.
Scientific Research Applications
Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is used in various scientific research applications:
Chemistry: It serves as a protected form of salicylaldehyde, useful in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates, particularly those requiring selective protection and deprotection steps.
Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- largely depends on its role as a synthetic intermediate. The tert-butyl dimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The aldehyde group can participate in various reactions, including nucleophilic additions and condensations, facilitating the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-tert-butylbenzaldehyde: Lacks the silyl ether protection, making it more reactive at the hydroxyl site.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but without the silyl ether group.
Benzaldehyde, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methoxy-: Contains additional methoxy and silyl ether groups, offering different reactivity and protection patterns.
Uniqueness
Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is unique due to the presence of both the aldehyde and protected hydroxyl groups. This dual functionality allows for selective reactions at the aldehyde site while preserving the hydroxyl group for subsequent transformations.
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-6-7-12(15)10(8-11)9-14/h6-9,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMCEXSSXCJIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460235 |
Source
|
Record name | Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860613-37-2 |
Source
|
Record name | Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.